2-{[5-(4-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}butyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one
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Overview
Description
The compound “2-{[5-(4-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}butyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one” is a complex organic molecule featuring multiple triazole rings, phenyl groups, and sulfanyl linkages. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of triazole rings and the introduction of sulfanyl and phenyl groups. A possible synthetic route could involve:
Formation of Triazole Rings: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Introduction of Sulfanyl Groups: Thiolation reactions using thiols or disulfides in the presence of suitable catalysts.
Attachment of Phenyl Groups: Friedel-Crafts alkylation or acylation reactions to introduce phenyl groups at specific positions.
Industrial Production Methods
Industrial production would require optimization of reaction conditions to maximize yield and purity. This could involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the phenyl or triazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of enzymes due to its complex structure.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Polymer Science: Potential incorporation into polymers to impart specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of triazole rings and phenyl groups suggests potential interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings.
Phenylthio Compounds: Molecules with phenyl and sulfanyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple triazole rings, phenyl groups, and sulfanyl linkages, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
2-[[5-[4-(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N6O2S2/c43-31(27-15-5-1-6-16-27)25-45-35-39-37-33(41(35)29-19-9-3-10-20-29)23-13-14-24-34-38-40-36(42(34)30-21-11-4-12-22-30)46-26-32(44)28-17-7-2-8-18-28/h1-12,15-22H,13-14,23-26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAHRMVMVVKGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCCCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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